molecular formula C6H11NO B14048095 (1R,6S)-6-Aminocyclohex-3-en-1-ol CAS No. 64757-24-0

(1R,6S)-6-Aminocyclohex-3-en-1-ol

Cat. No.: B14048095
CAS No.: 64757-24-0
M. Wt: 113.16 g/mol
InChI Key: BOKWSMQKDLJCMN-NTSWFWBYSA-N
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Description

(1R,6S)-6-Aminocyclohex-3-en-1-ol is a chiral organic compound with a unique structure that includes an amino group and a hydroxyl group on a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-6-Aminocyclohex-3-en-1-ol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a cyclohexenone derivative, followed by amination. The reaction conditions typically include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents such as ammonia or amines under controlled temperatures and pressures.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve catalytic hydrogenation processes. These methods are designed to be efficient and cost-effective, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of cyclohexenone derivatives in the presence of ammonia or other nitrogen sources.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-6-Aminocyclohex-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form saturated amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of saturated amines or alcohols

    Substitution: Formation of alkylated or acylated derivatives

Scientific Research Applications

(1R,6S)-6-Aminocyclohex-3-en-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1R,6S)-6-Aminocyclohex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,6S)-6-(Methoxycarbonyl)-6-phenyl-3-cyclohexene-1-carboxylic acid
  • (1R,2R,6S)-3-Methyl-6-(1-methylethenyl)cyclohex-3-ene-1,2-diol

Uniqueness

(1R,6S)-6-Aminocyclohex-3-en-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it offers unique opportunities for chemical modifications and applications in various fields.

Properties

CAS No.

64757-24-0

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1R,6S)-6-aminocyclohex-3-en-1-ol

InChI

InChI=1S/C6H11NO/c7-5-3-1-2-4-6(5)8/h1-2,5-6,8H,3-4,7H2/t5-,6+/m0/s1

InChI Key

BOKWSMQKDLJCMN-NTSWFWBYSA-N

Isomeric SMILES

C1C=CC[C@H]([C@H]1N)O

Canonical SMILES

C1C=CCC(C1N)O

Origin of Product

United States

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